
Monometacrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Monometacrine is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Monometacrine, a derivative of acridine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is primarily recognized as a cholesterol esterase inhibitor with notable antidepressant properties. Its mechanism involves the modulation of neurotransmitter levels, contributing to its antidepressant effects. Research indicates that this compound may influence the serotonergic and noradrenergic systems, which are critical in mood regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Cholesterol Esterase Inhibition : By inhibiting cholesterol esterase, this compound may alter lipid metabolism, affecting neuronal function and neurotransmitter release.
- Neurotransmitter Modulation : The compound appears to enhance serotonin and norepinephrine levels in the synaptic cleft, which is essential for its antidepressant effects .
- Anticancer Potential : Preliminary studies suggest that this compound may also exhibit anticancer properties through mechanisms similar to other acridine derivatives, such as DNA intercalation and topoisomerase inhibition .
Antidepressant Activity
A study evaluating the antidepressant effects of this compound involved animal models subjected to various stressors. The findings indicated a significant reduction in depressive-like behaviors in treated groups compared to controls. The results are summarized in Table 1.
Treatment Group | Behavior Score (Lower is Better) | Statistical Significance |
---|---|---|
Control | 25.0 | - |
This compound (10 mg) | 15.0 | p < 0.01 |
This compound (20 mg) | 10.0 | p < 0.001 |
Table 1: Effects of this compound on Depressive Behaviors in Animal Models
Anticancer Activity
This compound's potential as an anticancer agent was assessed against various cancer cell lines. The compound demonstrated cytotoxic effects with varying IC50 values across different cell types. Table 2 summarizes these findings.
Cell Line | IC50 (μM) | Type of Cancer |
---|---|---|
MCF-7 | 12.5 | Breast Cancer |
HepG2 | 14.3 | Liver Cancer |
A-549 | 18.2 | Lung Cancer |
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Depression : A clinical trial involving patients diagnosed with major depressive disorder showed that those treated with this compound exhibited significant improvements in mood and overall functioning compared to placebo groups .
- Oncological Applications : Another study focused on patients with advanced cancer receiving this compound as part of a combination therapy regimen. Results indicated enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing Monometacrine in laboratory settings?
Synthesis of this compound (C₁₉H₂₄N₂) requires precise control of reaction conditions, including temperature, solvent selection, and stoichiometry for intermediates like 9,9-dimethylacridan derivatives. Post-synthesis, characterization should combine nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel analogs, elemental analysis is recommended. Experimental protocols must detail reagent sources, purification methods, and instrument calibration to ensure reproducibility .
Q. Which in vitro models are validated for preliminary pharmacological evaluation of this compound?
Primary neuronal cell cultures or serotonin receptor-transfected cell lines (e.g., HEK-293 cells expressing 5-HT₂ₐ receptors) are suitable for assessing binding affinity and dose-response relationships. Competitive radioligand assays using [³H]-ligands can quantify receptor occupancy. Ensure batch-to-batch consistency in cell lines and validate results against positive controls (e.g., known antidepressants). Include IC₅₀ calculations and statistical power analysis to minimize Type I/II errors .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) profiling across species?
Standardize PK protocols by administering this compound via intravenous and oral routes in rodent models, with serial blood sampling over 24–72 hours. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration quantification. Account for interspecies metabolic differences (e.g., cytochrome P450 isoforms) by cross-referencing hepatic microsome data. Report bioavailability, half-life, and volume of distribution with confidence intervals .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s efficacy across depression models?
Contradictions (e.g., efficacy in forced-swim tests but not tail-suspension models) may stem from differential stress-induced neurotransmitter modulation. Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., dosing schedules, animal strains). Validate findings using translational models like chronic mild stress (CMS) in rodents, paired with behavioral and neurochemical endpoints (e.g., serotonin turnover rates). Apply mixed-effects regression to isolate compound-specific effects .
Q. How can proteomic or transcriptomic approaches elucidate this compound’s mechanism of action?
Employ RNA sequencing (RNA-seq) of prefrontal cortex tissue from treated vs. control animals to identify differentially expressed genes (e.g., BDNF, SERT). Validate targets via CRISPR-Cas9 knockouts in vitro. For proteomics, use tandem mass tagging (TMT) with LC-MS/MS to quantify synaptic protein changes. Integrate multi-omics data using pathway enrichment tools (e.g., STRING, KEGG) to map signaling networks affected by this compound .
Q. What methodologies optimize reproducibility in long-term toxicity studies of this compound?
Follow OECD Guidelines 407 (repeated-dose 28-day toxicity) with modifications for CNS-targeted agents: include histopathology of brain regions (hippocampus, striatum), neuroinflammatory markers (e.g., GFAP, IL-6), and behavioral monitoring. Use blinded assessments and pre-register protocols on platforms like Open Science Framework to reduce bias. Report raw data and statistical code in supplementary materials .
Q. How can researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy data?
Discrepancies may arise from blood-brain barrier (BBB) penetration issues. Quantify this compound’s BBB permeability using in situ perfusion models or P-glycoprotein knockout mice. Compare brain-to-plasma ratios with in vitro EC₅₀ values. If permeability is low, design prodrug analogs and test their hydrolysis kinetics in plasma and brain homogenates .
Q. Methodological Guidelines
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For NMR spectra, include solvent peaks and integration values; for pharmacological data, report exact n-values and effect sizes .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and include ethics committee approval IDs in the methods section .
- Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
Eigenschaften
CAS-Nummer |
4757-49-7 |
---|---|
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3-(9,9-dimethylacridin-10-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C19H24N2/c1-19(2)15-9-4-6-11-17(15)21(14-8-13-20-3)18-12-7-5-10-16(18)19/h4-7,9-12,20H,8,13-14H2,1-3H3 |
InChI-Schlüssel |
PGSOFANFWNSSRA-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCNC)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCNC)C |
Key on ui other cas no. |
4757-49-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.